molecular formula C24H18O6S B5750961 4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol

4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol

Cat. No.: B5750961
M. Wt: 434.5 g/mol
InChI Key: ZOFTWRZAZQVHGM-UHFFFAOYSA-N
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Description

4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol is an organic compound with a complex structure that includes multiple phenoxy and sulfonyl groups

Preparation Methods

The synthesis of 4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyphenol with sulfonyl chloride derivatives under controlled conditions to introduce the sulfonyl group. This is followed by further reactions to attach additional phenoxy groups. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: Nucleophilic aromatic substitution reactions can occur, where nucleophiles replace hydrogen atoms on the aromatic rings. Common reagents include halides and strong bases.

    Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol involves its interaction with specific molecular targets. It can inhibit enzymes or proteins involved in critical biological pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The sulfonyl and phenoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to 4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol include:

These comparisons highlight the unique features of this compound, particularly its sulfonyl group, which contributes to its distinct reactivity and applications.

Properties

IUPAC Name

4-[4-[4-(4-hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFTWRZAZQVHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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